molecular formula C9H10ClN5 B3130544 N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine CAS No. 343376-06-7

N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine

Cat. No. B3130544
CAS RN: 343376-06-7
M. Wt: 223.66 g/mol
InChI Key: QKPHBZZPOHBGLN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. .


Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties .

Scientific Research Applications

Environmental Impacts of Chlorinated Compounds

Nitrosamines in Water Technology Nitrosamines, like N-nitrosodimethylamine (NDMA), are significant in water technology due to their formation as disinfection by-products in chloraminated waters, posing higher health risks compared to chlorinated by-products. Understanding the formation mechanisms of such compounds, including NDMA, in water after chloramination provides insights into water treatment processes and the potential environmental impact of chlorinated compounds and their precursors (Nawrocki & Andrzejewski, 2011).

Biochemical and Pharmacological Applications

Pharmacological Evidence for Anti-obesity Drugs Sibutramine, a compound structurally different but relevant in the context of N,N-dimethylamine derivatives, acts as a serotonin and noradrenaline reuptake inhibitor (SNRI), highlighting the compound's pharmacological significance in appetite suppression and energy expenditure. Such studies provide a foundation for exploring other N,N-dimethylamine derivatives in pharmacological applications (Heal et al., 1998).

Amyloid Imaging in Alzheimer's Disease

Radioligands for Amyloid Detection Research on amyloid imaging ligands, including N-methyl compounds, offers insights into in vivo amyloid detection in Alzheimer's disease patients, demonstrating the relevance of N-substituted compounds in medical diagnostics and therapeutic monitoring (Nordberg, 2007).

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound .

properties

IUPAC Name

1-(4-chlorophenyl)-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5/c1-14(2)9-11-12-13-15(9)8-5-3-7(10)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPHBZZPOHBGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224171
Record name 1-(4-Chlorophenyl)-N,N-dimethyl-1H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343376-06-7
Record name 1-(4-Chlorophenyl)-N,N-dimethyl-1H-tetrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343376-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-N,N-dimethyl-1H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine
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N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine
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N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine
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N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine
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N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine
Reactant of Route 6
N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine

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